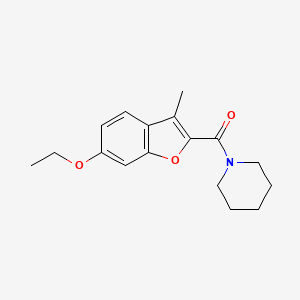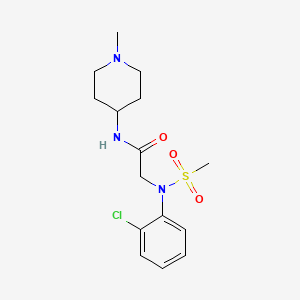
1-(6-ETHOXY-3-METHYL-1-BENZOFURAN-2-CARBONYL)PIPERIDINE
Overview
Description
1-(6-Ethoxy-3-methyl-1-benzofuran-2-carbonyl)piperidine is a synthetic organic compound that belongs to the benzofuran family Benzofurans are known for their diverse biological activities and are widely used in medicinal chemistry
Preparation Methods
The synthesis of 1-(6-ethoxy-3-methyl-1-benzofuran-2-carbonyl)piperidine typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Benzofuran Core: The benzofuran core can be synthesized through the cyclization of appropriate precursors under acidic or basic conditions.
Ethoxylation and Methylation:
Carbonylation: The carbonyl group is introduced via a Friedel-Crafts acylation reaction using an appropriate acyl chloride.
Piperidine Coupling: The final step involves coupling the benzofuran derivative with piperidine under basic conditions to form the target compound.
Industrial production methods may involve optimization of these steps to increase yield and purity, often using catalysts and controlled reaction conditions.
Chemical Reactions Analysis
1-(6-Ethoxy-3-methyl-1-benzofuran-2-carbonyl)piperidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the carbonyl group to an alcohol.
Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid.
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., amines).
Scientific Research Applications
1-(6-Ethoxy-3-methyl-1-benzofuran-2-carbonyl)piperidine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including neurodegenerative disorders.
Industry: It is used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 1-(6-ethoxy-3-methyl-1-benzofuran-2-carbonyl)piperidine involves its interaction with specific molecular targets. The benzofuran core is known to interact with enzymes and receptors, modulating their activity. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways and molecular targets are still under investigation, but it is believed to involve modulation of signaling pathways related to inflammation, cell proliferation, and apoptosis.
Comparison with Similar Compounds
1-(6-Ethoxy-3-methyl-1-benzofuran-2-carbonyl)piperidine can be compared with other benzofuran derivatives, such as:
1-(3-Methyl-1-benzofuran-2-carbonyl)piperidine: Similar structure but lacks the ethoxy group, which may affect its biological activity and chemical reactivity.
1-(6-Methoxy-3-methyl-1-benzofuran-2-carbonyl)piperidine: The methoxy group may confer different solubility and reactivity properties compared to the ethoxy group.
1-(6-Ethoxy-1-benzofuran-2-carbonyl)piperidine: Lacks the methyl group, which may influence its interaction with molecular targets.
The uniqueness of this compound lies in its specific substitution pattern, which can lead to distinct biological activities and chemical properties.
Properties
IUPAC Name |
(6-ethoxy-3-methyl-1-benzofuran-2-yl)-piperidin-1-ylmethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21NO3/c1-3-20-13-7-8-14-12(2)16(21-15(14)11-13)17(19)18-9-5-4-6-10-18/h7-8,11H,3-6,9-10H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PWRFYQYFBNOBEQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC2=C(C=C1)C(=C(O2)C(=O)N3CCCCC3)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.35 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-[6-Methyl-2-(piperidin-1-YL)pyrimidin-4-YL]-N-(3,4,5-trimethoxyphenyl)piperazine-1-carboxamide](/img/structure/B4456138.png)
![N-{2-[(6-methyl-3-pyridazinyl)amino]ethyl}-N'-2-naphthylurea](/img/structure/B4456145.png)
![4-[6-(3,5-dimethyl-1H-pyrazol-1-yl)-4-pyrimidinyl]-N-(2-ethylphenyl)-1-piperazinecarboxamide](/img/structure/B4456147.png)
![N-(2,5-dimethoxyphenyl)-4-[2-(ethylamino)-6-methylpyrimidin-4-yl]piperazine-1-carboxamide](/img/structure/B4456151.png)
![{1-[(4-Fluorophenyl)sulfonyl]piperidin-4-yl}[3-([1,2,4]triazolo[4,3-a]pyridin-3-yl)piperidin-1-yl]methanone](/img/structure/B4456164.png)
![4-methyl-6-{4-[(4-methylphenyl)sulfonyl]-1-piperazinyl}-2-(1-pyrrolidinyl)pyrimidine](/img/structure/B4456172.png)

![N-[2-(dimethylamino)-5-(1-pyrrolidinylcarbonyl)phenyl]-3-fluorobenzamide](/img/structure/B4456196.png)
![2-isopropoxy-N-[4-(4-morpholinyl)benzyl]benzamide](/img/structure/B4456207.png)
![N-(2-{[6-(1H-pyrazol-1-yl)-3-pyridazinyl]amino}ethyl)-2-(trifluoromethyl)benzenesulfonamide](/img/structure/B4456218.png)
![N-(3,5-dimethylphenyl)-4-[6-(1H-pyrazol-1-yl)-4-pyrimidinyl]-1-piperazinecarboxamide](/img/structure/B4456225.png)
![1-[(1-cyclohexylpiperidin-3-yl)carbonyl]-4-(tetrahydro-2H-pyran-4-yl)piperazine](/img/structure/B4456228.png)
![N-ethyl-6-[4-(2-methoxybenzoyl)-1-piperazinyl]-2-methyl-4-pyrimidinamine](/img/structure/B4456232.png)
![2-(4-Chlorophenyl)-1-{2-[3-(propan-2-YL)-1,2-oxazol-5-YL]pyrrolidin-1-YL}ethan-1-one](/img/structure/B4456239.png)
